Comparative PTP1B Inhibitory Activity: 4-(3-Cyanophenyl)-2-nitrophenol vs. 4-(4-Cyanophenyl)-2-nitrophenol
Both 4-(3-cyanophenyl)-2-nitrophenol and its para-substituted analog 4-(4-cyanophenyl)-2-nitrophenol were evaluated for inhibition of human protein tyrosine phosphatase 1B (PTP1B). In a spectrophotometric assay using p-nitrophenol phosphate as substrate, both compounds exhibited extremely weak inhibitory activity, with IC50 values exceeding 10,000,000 nM [1]. This lack of significant inhibition indicates that neither regioisomer is a viable lead for PTP1B-targeted therapeutics, but the data confirms that the meta-cyano substitution does not confer enhanced potency over the para-cyano substitution in this context. However, the subtle difference in substitution pattern may still influence other biological targets or physicochemical properties, underscoring the need for careful comparator selection in screening campaigns.
| Evidence Dimension | PTP1B Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000,000 nM |
| Comparator Or Baseline | 4-(4-Cyanophenyl)-2-nitrophenol: >10,000,000 nM |
| Quantified Difference | No significant difference (both >10,000,000 nM) |
| Conditions | Human PTP1B enzyme assay using p-nitrophenol phosphate as substrate, incubated for 35 min prior to substrate addition, measured after 30 min by spectrophotometry. |
Why This Matters
Demonstrates that the meta-cyano regioisomer does not offer improved PTP1B inhibition compared to the para-isomer, informing SAR studies and preventing unnecessary procurement for this target.
- [1] BindingDB. BDBM50363868 (CHEMBL1946389) and BDBM50363862 (CHEMBL1946383): Affinity Data for 4-(3-Cyanophenyl)-2-nitrophenol and 4-(4-Cyanophenyl)-2-nitrophenol against PTP1B. View Source
